N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
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Overview
Description
N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that features a unique structure combining indole, imidazoquinazoline, and acetamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst.
Construction of the Imidazoquinazoline Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzamide, with an aldehyde or ketone under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the indole and imidazoquinazoline moieties through a sulfanyl linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide stands out due to its unique combination of indole, imidazoquinazoline, and acetamide moieties, which confer distinct biological activities and chemical properties .
Biological Activity
N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C28H28N4O2S2, with a molecular weight of 516.68 g/mol. The compound features a unique imidazoquinazoline backbone that is known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazo[1,2-c]quinazoline scaffold through cyclization reactions. Recent studies have demonstrated the efficiency of these synthetic pathways in producing derivatives with enhanced biological activity .
Antidiabetic Properties
Research indicates that compounds with similar imidazoquinazoline structures exhibit significant inhibitory effects on α-glucosidase, an enzyme critical in carbohydrate metabolism. In vitro assays have shown that derivatives can reduce blood glucose levels effectively, making them potential candidates for diabetes management. For instance, IC50 values for related compounds range from 50.0 µM to 268.25 µM against α-glucosidase .
Compound | IC50 (µM) | Biological Activity |
---|---|---|
Compound 19e | 50.0 ± 0.12 | α-glucosidase inhibitor |
Compound 27e | 268.25 ± 0.09 | α-glucosidase inhibitor |
Anticancer Activity
The anticancer potential of N-cyclohexyl-2-acetamide derivatives has been evaluated against various human cancer cell lines. Studies have reported that these compounds induce apoptosis and inhibit cell proliferation in gastric adenocarcinoma cells (MKN-45), showing higher efficacy than standard chemotherapeutics like Paclitaxel .
Molecular docking studies have elucidated the binding interactions between the compound and target enzymes. The presence of the indole moiety is believed to enhance binding affinity through π-stacking interactions and hydrogen bonding, which are crucial for the inhibition of target enzymes involved in glucose metabolism and cancer cell growth .
Study on α-glucosidase Inhibition
A recent study focused on synthesizing novel imidazoquinazoline derivatives and assessing their inhibitory effects on α-glucosidase using Saccharomyces cerevisiae as a model organism. The results indicated that specific substitutions on the imidazoquinazoline scaffold significantly enhance inhibitory potency, highlighting structure-activity relationships (SARs) that guide further drug development .
In Vivo Efficacy
In vivo studies using diabetic rat models demonstrated that administration of N-cyclohexyl derivatives led to a significant decrease in blood glucose levels compared to control groups. This suggests potential therapeutic applications in managing type 2 diabetes, warranting further clinical investigations.
Properties
IUPAC Name |
N-cyclohexyl-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c33-24(29-18-8-2-1-3-9-18)16-35-27-31-22-13-7-5-11-20(22)25-30-23(26(34)32(25)27)14-17-15-28-21-12-6-4-10-19(17)21/h4-7,10-13,15,18,23,28H,1-3,8-9,14,16H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCULVNWTQVNKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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